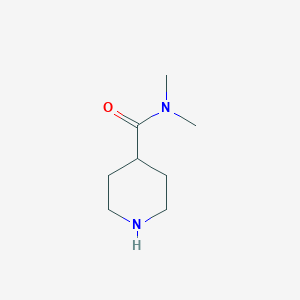

N,N-dimethylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGABIOSYJHFORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90328548 | |

| Record name | N,N-dimethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903-68-0 | |

| Record name | N,N-dimethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90328548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1903-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide

This guide provides a comprehensive technical overview of N,N-dimethylpiperidine-4-carboxamide, a key heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, synthetic methodologies, analytical characterization, and safety protocols. The structure of this guide is designed to logically present the scientific narrative of this compound, from its fundamental identity to its practical application and handling.

N,N-dimethylpiperidine-4-carboxamide is a derivative of piperidine, a ubiquitous saturated heterocycle found in the core structure of many pharmaceuticals and natural products. Specifically, it belongs to the isonipecotamide (piperidine-4-carboxamide) class of compounds, which serve as versatile scaffolds in the design of therapeutic agents.[1][2] The inherent structural features of the piperidine ring allow for three-dimensional diversity in drug candidates, influencing properties like solubility, lipophilicity, and metabolic stability. The N,N-dimethylcarboxamide moiety at the 4-position provides a stable, polar group that can engage in hydrogen bonding and other non-covalent interactions, making it a valuable feature in the rational design of enzyme inhibitors and receptor ligands.[1] This guide delves into the essential chemical and physical properties that underpin its utility as a synthetic intermediate.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the foundation of all scientific work. N,N-dimethylpiperidine-4-carboxamide is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.

-

IUPAC Name : N,N-dimethylpiperidine-4-carboxamide

-

CAS Number : 1903-68-0[3]

-

Molecular Formula : C₈H₁₆N₂O[3]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| InChI | InChI=1S/C8H16N2O/c1-10(2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3 | |

| InChIKey | XGABIOSYJHFORX-UHFFFAOYSA-N | |

| SMILES | CN(C)C(=O)C1CCNCC1 |

| MDL Number | MFCD03372521 |[4] |

The molecule's structure consists of a central piperidine ring with a dimethylcarboxamide group attached to the fourth carbon atom. This structure is fundamental to its chemical behavior and applications.

Physicochemical Properties

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies.

Table 2: Key Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid | |

| Melting Point | 169-170 °C | [4] |

| Boiling Point | 269.1 ± 29.0 °C | Predicted value[4] |

| Density | 0.991 ± 0.06 g/cm³ | Predicted value[4] |

| pKa | 9.87 ± 0.10 | Predicted value[4] |

| Storage Temperature | Room temperature, inert atmosphere | |

The high melting and boiling points are characteristic of a polar, hydrogen-bond-accepting molecule with a relatively rigid ring structure. The predicted pKa suggests that the piperidine nitrogen is basic and will be protonated under acidic conditions, a crucial consideration for extraction and purification protocols.

Synthesis and Purification

N,N-dimethylpiperidine-4-carboxamide is typically synthesized via the amidation of a piperidine-4-carboxylic acid derivative. The choice of starting material and coupling agent is critical for achieving high yield and purity. A common and robust method involves the reaction of a commercially available precursor, such as methyl piperidine-4-carboxylate, with dimethylamine.

Caption: General workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide.

Experimental Protocol: Synthesis via Amidation

This protocol describes a representative synthesis. The causality for each step is explained to provide insight into the experimental design.

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methyl piperidine-4-carboxylate (1 equivalent).

-

Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Solvent Addition : Dissolve the starting material in a suitable solvent like methanol or tetrahydrofuran (THF).

-

Rationale: The solvent is chosen to fully dissolve the starting materials and facilitate the reaction.

-

-

Reagent Addition : Add an excess of dimethylamine (e.g., 2-3 equivalents, often as a solution in THF or ethanol) to the flask. The reaction can be run at room temperature or gently heated to increase the rate.

-

Rationale: Using an excess of the amine nucleophile drives the equilibrium towards the formation of the amide product, maximizing the yield.

-

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Rationale: Continuous monitoring prevents over-running the reaction and the formation of byproducts, ensuring optimal yield and purity.

-

-

Work-up : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess dimethylamine.

-

Extraction : Redissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water or a saturated sodium bicarbonate solution to remove any unreacted acid precursors or salts.

-

Rationale: The aqueous wash removes water-soluble impurities. A basic wash ensures the piperidine nitrogen is deprotonated, maximizing its solubility in the organic phase.

-

-

Drying and Isolation : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity (≥95%).[3][4]

-

Rationale: Recrystallization is an effective method for purifying solid compounds by exploiting differences in solubility between the product and impurities at different temperatures.

-

Spectroscopic Characterization

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The two N-methyl groups will appear as a singlet around 2.9-3.0 ppm. The protons on the piperidine ring will appear as a series of multiplets in the 1.5-3.5 ppm range. The methine proton at the C4 position (adjacent to the carboxamide) will likely be a distinct multiplet around 2.5-2.7 ppm.[5]

-

¹³C NMR Spectroscopy : The carbon spectrum will show characteristic peaks for the amide carbonyl (~175 ppm), the two equivalent N-methyl carbons (~35-40 ppm), and the distinct carbons of the piperidine ring.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive mode will show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 157.13.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong C=O stretching vibration for the tertiary amide, typically found in the range of 1630-1660 cm⁻¹. C-H stretching and bending vibrations will also be present.

Applications in Drug Discovery and Development

N,N-dimethylpiperidine-4-carboxamide is not typically an active pharmaceutical ingredient (API) itself but rather a critical starting material or intermediate. Its isonipecotamide core is a privileged scaffold, meaning it is a structural framework that appears in a multitude of biologically active compounds.

-

Scaffold for CNS Agents : Derivatives of the isonipecotamide scaffold have been investigated for a range of central nervous system (CNS) disorders. For instance, modified isonipecotamides have been synthesized and evaluated as dual inhibitors of thrombin and cholinesterase, with potential applications in treating Alzheimer's disease.[1]

-

Anticonvulsant Research : The related isonipecotic acid core has been used to design and synthesize novel anticonvulsant agents.[6][7] The carboxamide group can be readily modified to explore structure-activity relationships (SAR) to optimize potency and selectivity.

Caption: Role as a building block in a typical drug discovery workflow.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The information below is synthesized from available safety data sheets (SDS).

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

|---|---|---|

| Hazard | H319 | Causes serious eye irritation.[4] |

| Precautionary | P264 | Wash skin thoroughly after handling.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4][8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] |

| | P337+P313 | If eye irritation persists: Get medical advice/attention.[4][8] |

-

Handling : Use in a well-ventilated area or fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10]

-

Storage : Store in a tightly sealed container in a cool, dry place.[8] For long-term stability, storage under an inert atmosphere is recommended. The compound is classified as a combustible solid.

-

First Aid :

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[9]

-

Skin Contact : Wash off with soap and plenty of water. Remove contaminated clothing.[9]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek medical advice.

-

Inhalation : Move person into fresh air. If not breathing, give artificial respiration.[9]

-

Conclusion

N,N-dimethylpiperidine-4-carboxamide is a fundamentally important molecule in synthetic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its isonipecotamide core make it an invaluable building block for the construction of complex molecular architectures. Its documented role in the development of novel therapeutic candidates for CNS disorders highlights its significance to the drug discovery community. Proper understanding of its properties, handling, and synthetic utility, as outlined in this guide, is essential for its effective and safe application in the laboratory.

References

-

N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O. (n.d.). PubChem. [Link]

-

Gambacorta, N., et al. (2021). First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. International Journal of Molecular Sciences. [Link]

-

N-methylpiperidine-4-carboxamide | C7H14N2O. (n.d.). PubChem. [Link]

-

Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. (2023). PubMed. [Link]

-

4-Amino-N,N-dimethylpiperidine-1-carboxamide | 412356-47-9. (n.d.). [Link]

-

Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. (2023). PMC - PubMed Central. [Link]

-

Spotlight on Isonipecotamide: Properties and Applications for Chemical Synthesis. (2025). [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... (n.d.). ResearchGate. [Link]

Sources

- 1. First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. N,N-Dimethylpiperidine-4-carboxamide , 95+% , 1903-68-0 - CookeChem [cookechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of N,N-dimethylpiperidine-4-carboxamide

Abstract

N,N-dimethylpiperidine-4-carboxamide is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active agents. Its synthesis is a critical step in the development of numerous drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development. The guide delves into the nuances of each synthetic pathway, offering detailed, step-by-step protocols, comparative data, and expert insights into the rationale behind experimental choices. The methodologies discussed are grounded in established chemical principles and supported by citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Specifically, N,N-dimethylpiperidine-4-carboxamide serves as a key intermediate in the synthesis of molecules targeting a range of therapeutic areas. Its derivatives have been investigated for their potential as enzyme inhibitors and modulators of various biological targets.[2] The efficient and scalable synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide will explore the most prevalent and practical synthetic strategies, focusing on amide bond formation from piperidine-4-carboxylic acid (isonipecotic acid) and its ester derivatives, as well as pathways commencing from 4-cyanopiperidine.

Synthesis via Amide Coupling of Piperidine-4-Carboxylic Acid (Isonipecotic Acid)

The most direct and versatile approach to N,N-dimethylpiperidine-4-carboxamide is the coupling of piperidine-4-carboxylic acid (also known as isonipecotic acid) with dimethylamine.[3][4] This transformation relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. A variety of coupling reagents have been developed for this purpose, each with its own advantages and mechanistic intricacies.

Rationale for N-Protection

A crucial consideration in this synthetic route is the presence of the secondary amine within the piperidine ring of the starting material. This amine is also nucleophilic and can compete with dimethylamine in the coupling reaction, leading to undesired side products, including oligomerization. To ensure the selective formation of the desired amide, the piperidine nitrogen must be protected with a suitable protecting group prior to the amide coupling step. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[5]

Synthetic Workflow

The synthesis from isonipecotic acid can be conceptualized as a two-step process: N-protection followed by amide coupling and deprotection.

Caption: Workflow for the synthesis of N,N-dimethylpiperidine-4-carboxamide from isonipecotic acid.

Experimental Protocols

Step 1: Synthesis of N-Boc-piperidine-4-carboxylic acid

-

To a solution of isonipecotic acid (1 equivalent) in a suitable solvent system such as a mixture of 1,4-dioxane and water, add a base like sodium hydroxide.[5]

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with an aqueous acid solution (e.g., 1N HCl) to a pH of approximately 2-3.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid, which is often a white solid.

Step 2: Amide Coupling and Deprotection

-

Dissolve N-Boc-piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).[6]

-

Add a suitable amide coupling reagent (e.g., HATU, HBTU, or DCC with an additive like HOBt) (1.0-1.2 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents).[7][8]

-

Add dimethylamine, typically as a solution in THF or as dimethylamine hydrochloride with an additional equivalent of base, to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.

-

Upon completion, perform an aqueous workup to remove the coupling byproducts and excess reagents.

-

The crude N-Boc protected amide can be purified by column chromatography if necessary.

-

For deprotection, dissolve the purified N-Boc-N,N-dimethylpiperidine-4-carboxamide in a suitable solvent (e.g., dichloromethane) and treat with a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized or used as is.

Quantitative Data Summary

| Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| Isonipecotic Acid | Boc₂O, NaOH | >95% (for Boc-protection) | High | [5] |

| N-Boc-piperidine-4-carboxylic acid | HATU, DIPEA, Dimethylamine | 80-95% (for coupling) | High | [7] |

| N-Boc-piperidine-4-carboxylic acid | DCC, HOBt, Dimethylamine | 70-85% (for coupling) | Good | [9] |

Synthesis from Ethyl Isonipecotate

An alternative and often cost-effective starting material is ethyl isonipecotate, the ethyl ester of piperidine-4-carboxylic acid.[10] This pathway can proceed via two main strategies: direct amidation of the ester or hydrolysis to the carboxylic acid followed by amide coupling as described in the previous section.

Direct Amidation of the Ester

The direct conversion of an ester to an amide with an amine is generally a less reactive process than the coupling of a carboxylic acid and requires more forcing conditions or specific catalysts. However, for a relatively unhindered amine like dimethylamine, this can be a viable route.

Experimental Protocol:

-

Heat a mixture of ethyl isonipecotate (1 equivalent) and an excess of a solution of dimethylamine in a suitable solvent (e.g., methanol or ethanol) in a sealed vessel at elevated temperatures (e.g., 80-100 °C).

-

The reaction progress can be monitored by GC-MS or LC-MS.

-

Upon completion, the solvent and excess dimethylamine are removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Hydrolysis followed by Amide Coupling

A more common and generally higher-yielding approach is the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then subjected to the amide coupling procedures outlined in Section 1.

Experimental Protocol (Hydrolysis):

-

Dissolve ethyl isonipecotate (1 equivalent) in a mixture of an alcohol (e.g., ethanol) and water.

-

Add a stoichiometric amount or a slight excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to precipitate the isonipecotic acid, which can then be isolated by filtration.

The resulting isonipecotic acid can then be carried forward to the N-protection and amide coupling steps as detailed previously.

Caption: Synthetic routes to N,N-dimethylpiperidine-4-carboxamide starting from ethyl isonipecotate.

Synthesis from 4-Cyanopiperidine

Another common precursor for the synthesis of N,N-dimethylpiperidine-4-carboxamide is 4-cyanopiperidine.[11] This approach involves the hydrolysis of the nitrile group to a primary amide (piperidine-4-carboxamide), followed by a subsequent reaction to form the desired N,N-dimethylated product. Alternatively, the nitrile can be hydrolyzed directly to the carboxylic acid.

Hydrolysis of 4-Cyanopiperidine

The nitrile group of 4-cyanopiperidine can be hydrolyzed under either acidic or basic conditions to yield piperidine-4-carboxamide or piperidine-4-carboxylic acid.

Experimental Protocol (to Carboxamide):

-

Treat 4-cyanopiperidine with concentrated sulfuric acid at controlled temperatures.

-

Carefully quench the reaction mixture with water and neutralize with a base to precipitate the piperidine-4-carboxamide.

Experimental Protocol (to Carboxylic Acid):

-

Reflux 4-cyanopiperidine with a strong aqueous base such as sodium hydroxide or potassium hydroxide.

-

After the reaction is complete, acidify the mixture to precipitate the isonipecotic acid.

The resulting piperidine-4-carboxylic acid can then be converted to N,N-dimethylpiperidine-4-carboxamide as described in Section 1.

Conversion of Piperidine-4-carboxamide

The primary amide, piperidine-4-carboxamide, can be a challenging intermediate to directly convert to the N,N-dimethylated product. Methods for this transformation are less common and can require specific reagents.

Caption: Synthetic pathways from 4-cyanopiperidine.

Reductive Amination Approach

An alternative strategy involves the reductive amination of a suitable keto-precursor. This method is highly efficient for the formation of C-N bonds.[12][13] In this context, a protected 4-oxopiperidine derivative could be reacted with dimethylamine in the presence of a reducing agent.

Synthetic Workflow

This approach would typically start with N-Boc-4-piperidone.

Caption: Conceptual workflow for a reductive amination approach.

While this route is plausible for synthesizing the corresponding 4-dimethylamino piperidine, the subsequent conversion of this tertiary amine to the desired carboxamide at the 4-position is not straightforward and would require a multi-step sequence, making it a less direct route compared to amide coupling.

Characterization of N,N-dimethylpiperidine-4-carboxamide

The final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. The ¹H NMR spectrum would be expected to show signals for the two N-methyl groups, as well as the protons on the piperidine ring.[14][15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the amide carbonyl group.

Conclusion

The synthesis of N,N-dimethylpiperidine-4-carboxamide can be effectively achieved through several synthetic pathways. The most reliable and versatile method involves the amide coupling of N-protected piperidine-4-carboxylic acid with dimethylamine. This approach offers high yields and purity, and the wide availability of coupling reagents allows for optimization based on specific laboratory needs and scale. The choice of starting material, whether isonipecotic acid, its ethyl ester, or 4-cyanopiperidine, will often be dictated by cost, availability, and the overall synthetic strategy for the target molecule. Careful consideration of protecting group strategy is essential for achieving the desired selectivity and avoiding side reactions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and efficiently synthesize this important medicinal chemistry building block.

References

-

Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... - ResearchGate. Available at: [Link]

-

Coupling Reagents - Aapptec Peptides. Available at: [Link]

-

Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... - ResearchGate. Available at: [Link]

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. Available at: [Link]

-

(PDF) Synthesis of 1,4-substituted piperidines and their inhibition of neuronal T-type Ca2+ channels and mitigation of neuropathic pain in mice - ResearchGate. Available at: [Link]

-

A CONVENIENT SYNTHESIS OF N-Boc-4-FORMYLPIPERINE - ElectronicsAndBooks. Available at: [Link]

-

Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing). Available at: [Link]

- WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

-

N,N-dimethylpiperidine-4-carboxamide hydrochloride | C8H17ClN2O - PubChem. Available at: [Link]

-

Selected examples of commonly used amide coupling reagents. - ResearchGate. Available at: [Link]

-

High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. Available at: [Link]

-

(PDF) A Scalable and Facile Process for the Preparation of N -(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride - ResearchGate. Available at: [Link]

-

Isonipecotic acid - Wikipedia. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

- US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents.

-

Reductive Alkylations of Dimethylamine Using Titanium(IV) Isopropoxide and Sodium Borohydride: An Efficient. Available at: [Link]

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate - ResearchGate. Available at: [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

- WO 2016/071792 A1 - Googleapis.com.

-

Synthesis of 4-piperidinecarboxylic acid - PrepChem.com. Available at: [Link]

-

solid-supported reductive amination - Synthetic Pages. Available at: [Link]

-

N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed. Available at: [Link]

- WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents.

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

(PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide - ResearchGate. Available at: [Link]

-

4 - Organic Syntheses Procedure. Available at: [Link]

-

PIPERIDINE-4-CARBOXYLIC ACID | CAS 498-94-2 - Matrix Fine Chemicals. Available at: [Link]

-

A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4 - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 4. PIPERIDINE-4-CARBOXYLIC ACID | CAS 498-94-2 [matrix-fine-chemicals.com]

- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to N,N-dimethylpiperidine-4-carboxamide

CAS Number: 1903-68-0

Introduction

N,N-dimethylpiperidine-4-carboxamide is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds.[1] This guide provides a comprehensive technical overview of N,N-dimethylpiperidine-4-carboxamide, including its chemical properties, synthesis, analytical characterization, and its emerging role as a key intermediate and pharmacophore in drug discovery, particularly in the fields of neurodegenerative diseases and neuropharmacology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N,N-dimethylpiperidine-4-carboxamide is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| CAS Number | 1903-68-0 | Santa Cruz Biotechnology[2] |

| Molecular Formula | C₈H₁₆N₂O | Sigma-Aldrich |

| Molecular Weight | 156.23 g/mol | Sigma-Aldrich |

| IUPAC Name | N,N-dimethylpiperidine-4-carboxamide | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | XGABIOSYJHFORX-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | CN(C)C(=O)C1CCNCC1 | Sigma-Aldrich |

Synthesis of N,N-dimethylpiperidine-4-carboxamide

The synthesis of N,N-dimethylpiperidine-4-carboxamide can be achieved through the amidation of piperidine-4-carboxylic acid with dimethylamine. This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, such as an acid chloride or an activated ester, facilitating the nucleophilic attack by dimethylamine.

Experimental Protocol: Amidation of Piperidine-4-carboxylic Acid

This protocol describes a general procedure for the synthesis of N,N-dimethylpiperidine-4-carboxamide.

Materials:

-

Piperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Dimethylamine solution (e.g., 2M in THF)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of the Carboxylic Acid:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (typically 1.1-1.5 equivalents) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

-

-

Amidation Reaction:

-

Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of dimethylamine (typically 2-3 equivalents) and triethylamine (as an acid scavenger, typically 1.5-2 equivalents) in anhydrous DCM.

-

Slowly add the dimethylamine solution to the acid chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N,N-dimethylpiperidine-4-carboxamide.

-

Causality behind Experimental Choices:

-

The use of an activating agent like thionyl chloride or oxalyl chloride is crucial as the direct amidation of a carboxylic acid with an amine is generally a slow and inefficient process. These reagents convert the hydroxyl group of the carboxylic acid into a good leaving group, facilitating the nucleophilic acyl substitution by dimethylamine.

-

The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

-

An acid scavenger, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the dimethylamine, rendering it non-nucleophilic.

-

Purification by column chromatography is essential to remove any unreacted starting materials, by-products, and residual reagents to obtain a product of high purity suitable for further applications.

Caption: Synthetic workflow for N,N-dimethylpiperidine-4-carboxamide.

Applications in Drug Discovery and Development

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. N,N-dimethylpiperidine-4-carboxamide serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential.

Role in Neurodegenerative Diseases

Recent research has highlighted the potential of piperidine-4-carboxamide derivatives in the treatment of Alzheimer's disease. One promising strategy involves the inhibition of enzymes implicated in the disease's pathology.

-

Cholinesterase Inhibition: Some N-benzylpiperidine carboxamide derivatives have been investigated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.[1] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can help to improve cognitive function.

-

Glutaminyl Cyclase Inhibition: The piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC).[3] Overexpression of sQC in the brains of Alzheimer's patients leads to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ), which is a key initiator of amyloid plaque formation.[3] Inhibiting sQC presents a promising disease-modifying therapeutic approach.[3]

Caption: Inhibition of sQC by piperidine-4-carboxamide derivatives.

Potential as Dopamine Receptor Ligands

Derivatives of piperidine are known to interact with dopamine receptors, which are key targets for the treatment of various neuropsychiatric disorders. While direct studies on N,N-dimethylpiperidine-4-carboxamide as a dopamine receptor ligand are limited, the structural similarity to known dopamine receptor ligands suggests its potential as a scaffold for the development of novel therapeutics in this area. For instance, various N-substituted aryl carboxamides have been explored as selective dopamine D3 receptor ligands.[4]

Analytical Characterization

Ensuring the purity and identity of N,N-dimethylpiperidine-4-carboxamide is critical for its use in research and development. A combination of chromatographic and spectroscopic techniques is typically employed for its characterization.

Analytical Techniques

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the product, with minimal impurities. Retention time will depend on the column and mobile phase used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of identity. | ¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling patterns for the dimethylamino, carboxamide, and piperidine ring protons and carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The mass spectrum will show a molecular ion peak corresponding to the calculated molecular weight of C₈H₁₆N₂O. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the amide C=O stretch and N-H bonds of the piperidine ring (if not N-substituted). |

Exemplary Analytical Workflow

Sources

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

N,N-dimethylpiperidine-4-carboxamide mechanism of action

An In-Depth Technical Guide to the Potential Mechanisms of Action of N,N-dimethylpiperidine-4-carboxamide and Its Analogs

Introduction: The Piperidine-4-Carboxamide Scaffold

The piperidine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the backbone of numerous pharmaceuticals across a wide range of therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When functionalized at the 4-position with a carboxamide group, it gives rise to the piperidine-4-carboxamide scaffold. The specific compound, N,N-dimethylpiperidine-4-carboxamide (PubChem CID: 411689), features a dimethylated amide, a structural feature that influences its polarity, hydrogen bonding capacity, and metabolic stability.[3]

While the precise mechanism of action for N,N-dimethylpiperidine-4-carboxamide is not extensively documented in public literature, the broader class of piperidine-4-carboxamide derivatives has been the subject of significant investigation. These studies have revealed several distinct and compelling mechanisms of action, suggesting that compounds based on this scaffold are versatile biological modulators. This guide will synthesize the current understanding of the primary mechanisms associated with the piperidine-4-carboxamide class, providing a predictive framework for understanding the potential bioactivity of N,N-dimethylpiperidine-4-carboxamide.

Mechanism 1: Inhibition of Bacterial DNA Gyrase (GyrB)

One of the most significant and well-characterized activities of the piperidine-4-carboxamide (P4C) class is the inhibition of bacterial DNA gyrase, a type IIA topoisomerase.[4] This enzyme is essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription. P4Cs have been identified as a new class of Novel Bacterial Topoisomerase Inhibitors (NBTIs) with potent activity against multidrug-resistant bacteria, such as Mycobacterium abscessus.[4][5]

Molecular Interaction and Downstream Effects:

P4C compounds act as DNA gyrase poisons. Unlike fluoroquinolones, which bind to the GyrA subunit, NBTIs like the P4Cs are thought to bind to the ATP-binding site on the GyrB subunit.[4] This interaction stabilizes the DNA-gyrase cleavage complex, leading to double-stranded DNA breaks and inducing a DNA damage response, ultimately triggering bacterial cell death.[5] Docking studies suggest P4Cs occupy the same binding pocket as other NBTIs like gepotidacin.[4]

The downstream signaling cascade initiated by P4C-mediated DNA gyrase inhibition is centered on the bacterial SOS response, a global response to DNA damage.

Caption: P4C-mediated inhibition of DNA Gyrase.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a cell-free biochemical assay to determine the inhibitory potential of a test compound against DNA gyrase.

Principle: The assay measures the conversion of relaxed plasmid DNA (pBR322) to its supercoiled form by DNA gyrase. Inhibitors will prevent this conversion. The different DNA topoisomers (relaxed, supercoiled, linear) are then separated by agarose gel electrophoresis and visualized.

Materials:

-

E. coli DNA Gyrase (GyrA/GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

Test Compound (e.g., N,N-dimethylpiperidine-4-carboxamide) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Novobiocin)

-

Quench Buffer (e.g., 1% SDS, 50 mM EDTA, 0.25 mg/mL Proteinase K)

-

Agarose, Tris-acetate-EDTA (TAE) buffer

-

DNA stain (e.g., SYBR Safe)

Methodology:

-

Reaction Preparation: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 30 µL reaction would include:

-

15 µL 2x Assay Buffer

-

3 µL Relaxed pBR322 DNA (e.g., at 100 ng/µL)

-

1.5 µL Test Compound at various concentrations (or DMSO for negative control, Novobiocin for positive control).

-

10.5 µL Nuclease-free water.

-

-

Enzyme Addition: Add 2 µL of DNA Gyrase enzyme to each tube to initiate the reaction. Mix gently.

-

Incubation: Incubate the reactions at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 15 µL of Quench Buffer. Incubate at 56°C for 30 minutes to digest the enzyme.

-

Gel Electrophoresis: Add 5 µL of 6x DNA loading dye to each sample. Load the entire sample onto a 1% agarose gel in 1x TAE buffer.

-

Visualization: Run the gel at 80V for 2 hours. Stain the gel with SYBR Safe and visualize under UV light.

Data Interpretation:

-

Negative Control (DMSO): The majority of the DNA band should migrate faster, in the supercoiled form.

-

Positive Control (Novobiocin): The DNA band should remain in the slower-migrating, relaxed form.

-

Test Compound: An effective inhibitor will show a dose-dependent decrease in the supercoiled DNA band and an increase in the relaxed DNA band. The IC50 can be calculated by quantifying band intensity.

| Compound | Target | IC50 (µM) | Reference |

| MMV688844 (a P4C) | M. abscessus DNA Gyrase | ~1-10 | [4] |

| Novobiocin | E. coli DNA Gyrase | ~0.1 | Standard Literature |

Mechanism 2: Inhibition of Secretory Glutaminyl Cyclase (sQC)

A second, distinct mechanism identified for the piperidine-4-carboxamide scaffold is the inhibition of secretory glutaminyl cyclase (sQC).[6] sQC is an enzyme that catalyzes the conversion of N-terminal glutamate residues on peptides into pyroglutamate (pGlu). This modification is implicated in the pathology of Alzheimer's disease (AD), as it triggers the aggregation of the highly neurotoxic pGlu-Aβ peptide, a seed for larger amyloid plaques.[6]

Molecular Interaction and Downstream Effects:

By inhibiting sQC, piperidine-4-carboxamide derivatives can prevent the formation of pGlu-Aβ. This is a disease-modifying strategy aimed at reducing the primary neurotoxic species and slowing the progression of amyloid plaque formation in the brain. A high-throughput virtual screening study identified a piperidine-4-carboxamide compound (Cpd-41) as a novel sQC inhibitor with an IC50 of 34 µM.[6]

Caption: sQC inhibition by P4Cs to prevent pGlu-Aβ formation.

Other Potential Mechanisms of Action

Beyond these two well-defined pathways, research on related structures suggests other potential biological targets for the piperidine-4-carboxamide class.

-

Dopamine Reuptake Inhibition: A study on various piperidine-4-carboxamide derivatives showed them to be potent dopamine reuptake inhibitors, which also conferred analgesic properties in mouse models.[7] This suggests a potential application in neurological disorders or pain management.

-

CCR5 Antagonism: In the search for HIV therapies, piperidine-4-carboxamide derivatives have been developed as powerful antagonists of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for viral entry into host cells.[5]

Conclusion and Future Directions

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets to elicit a range of pharmacological effects. While the specific mechanism of action for N,N-dimethylpiperidine-4-carboxamide remains to be fully elucidated, the robust evidence for related compounds points toward two primary, high-potential mechanisms: inhibition of bacterial DNA gyrase and inhibition of secretory glutaminyl cyclase. The former presents a promising avenue for developing novel antibiotics, while the latter offers a potential disease-modifying strategy for Alzheimer's disease.

Future research on N,N-dimethylpiperidine-4-carboxamide should focus on systematic screening against these validated targets. The experimental protocols outlined in this guide provide a clear workflow for such an investigation. Determining the binding affinity, inhibitory concentration, and downstream cellular effects will be critical to defining its therapeutic potential and advancing it as a candidate for drug development.

References

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(15), 5789. Retrieved from [Link]

-

Kumar, A., et al. (2020). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, S0141-8130(20)35291-0. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethylpiperidine-4-carboxamide hydrochloride. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Request PDF. Retrieved from [Link]

-

Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

Hrast, M., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). N,n-dimethylpiperidine-4-carboxamide (C8H16N2O). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - N,n-dimethylpiperidine-4-carboxamide (C8H16N2O) [pubchemlite.lcsb.uni.lu]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Evolution of a Privileged Scaffold: A Technical Guide to N,N-dimethylpiperidine-4-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The N,N-dimethylpiperidine-4-carboxamide core represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent conformational flexibility, coupled with the capacity for precise vectoral presentation of substituents, has rendered it a cornerstone in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of this versatile chemical entity, delving into its synthesis, characterization, and multifaceted pharmacological landscape. We will examine the causal relationships behind synthetic strategies and the mechanistic underpinnings of the diverse biological activities exhibited by its derivatives and analogs, offering field-proven insights for drug development professionals.

The Piperidine Carboxamide Core: A Foundation for Therapeutic Innovation

The piperidine ring, a saturated six-membered heterocycle, is a recurring motif in numerous natural products and synthetic drugs.[1][2] The introduction of an N,N-dimethylcarboxamide moiety at the 4-position imparts a unique combination of physicochemical properties, including modulation of lipophilicity, hydrogen bonding capabilities, and metabolic stability. These attributes make the N,N-dimethylpiperidine-4-carboxamide scaffold an attractive starting point for the development of novel therapeutics targeting a wide array of biological targets.

Synthesis and Characterization: Building the Foundation

The synthesis of N,N-dimethylpiperidine-4-carboxamide and its derivatives can be approached through several strategic pathways. A common and efficient method involves the amidation of a suitable piperidine-4-carboxylic acid precursor.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of N,N-dimethylpiperidine-4-carboxamide derivatives, starting from isonipecotamide.

Caption: Generalized synthesis of N,N-dimethylpiperidine-4-carboxamide derivatives.

Experimental Protocol: Synthesis of N,N-dimethylpiperidine-4-carboxamide

This protocol outlines a representative synthesis of the core scaffold, adapted from established methodologies for similar carboxamides.[3]

Step 1: N-Protection of Isonipecotic Acid

-

To a solution of isonipecotic acid in a suitable solvent (e.g., dioxane/water), add a base (e.g., sodium hydroxide).

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc anhydride) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture and extract the N-Boc-isonipecotic acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 2: Amide Coupling

-

Dissolve the N-Boc-isonipecotic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent (e.g., EDC, HATU) and an activator (e.g., HOBt).

-

Add dimethylamine (as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

Step 3: Deprotection

-

Dissolve the crude N-Boc-N,N-dimethylpiperidine-4-carboxamide in a suitable solvent (e.g., dichloromethane).

-

Add a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).

-

Stir at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid in vacuo to yield the desired product, typically as a salt.

Spectroscopic Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the N-methyl protons (singlet, ~2.9-3.1 ppm), piperidine ring protons (multiplets, ~1.5-3.5 ppm), and the methine proton at the 4-position (multiplet, ~2.5-2.8 ppm). |

| ¹³C NMR | Resonances for the N-methyl carbons (~35-38 ppm), piperidine ring carbons (~25-50 ppm), the C4 carbon (~40-45 ppm), and the carbonyl carbon (~170-175 ppm). |

| IR | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |

| Mass Spec | The molecular ion peak corresponding to the calculated mass of the compound. |

Pharmacological Landscape: A Scaffold of Diverse Activities

The N,N-dimethylpiperidine-4-carboxamide scaffold has been successfully employed to generate compounds with a remarkable range of biological activities. This versatility stems from the ability to introduce various substituents on the piperidine nitrogen and other positions of the ring, allowing for the fine-tuning of interactions with specific biological targets.

Kinase Inhibition

Derivatives of N,N-dimethylpiperidine-4-carboxamide have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and established targets in oncology.[7][8][9][10]

-

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Certain piperidine carboxamide derivatives have demonstrated significant anti-tumor activity by inhibiting ALK, a receptor tyrosine kinase implicated in various cancers.[7]

-

Protein Kinase B (Akt) Inhibitors: Analogs have been developed as selective and orally bioavailable inhibitors of Akt, a key node in cell survival and proliferation pathways.[9][10]

-

Death-Associated Protein Kinase 1 (DAPK1) Inhibitors: Novel aryl carboxamide derivatives have been identified as DAPK1 inhibitors with anti-proliferative activities.[8]

The mechanism of action of these kinase inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

Caption: Competitive inhibition of a protein kinase by a piperidine carboxamide derivative.

Antiviral and Antiparasitic Activity

The N,N-dimethylpiperidine-4-carboxamide scaffold has also been a fruitful starting point for the development of agents targeting infectious diseases.

-

Anti-HIV Activity (CCR5 Antagonists): A significant area of research has focused on piperidine-4-carboxamide derivatives as potent antagonists of the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV-1 entry into host cells. These compounds act by binding to a transmembrane pocket of CCR5, inducing a conformational change that prevents the interaction with the viral envelope glycoprotein gp120.

-

Antimalarial Activity (Proteasome Inhibitors): A series of piperidine carboxamides has been identified with potent and selective activity against Plasmodium falciparum, the parasite responsible for malaria. These compounds inhibit the chymotrypsin-like activity of the parasite's proteasome, a key component of protein degradation pathways essential for parasite survival.[11]

Central Nervous System (CNS) Applications

The ability of piperidine-containing compounds to cross the blood-brain barrier has made them attractive candidates for CNS-acting drugs.

-

Cholinesterase Inhibitors for Alzheimer's Disease: N-benzylpiperidine carboxamide derivatives have been designed as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][12] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

-

Neurodegenerative Diseases: The modulation of various CNS targets, including muscarinic and sigma receptors, by piperidine-based compounds suggests their potential therapeutic utility in a range of neurodegenerative disorders.[2][13][14]

Computational Approaches in Drug Design

The development of N,N-dimethylpiperidine-4-carboxamide derivatives has been significantly aided by computational chemistry and molecular modeling techniques.

-

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the relationship between the chemical structure of these derivatives and their biological activity.[7] These models help in identifying key structural features that contribute to potency and selectivity.

-

Molecular Docking: Docking simulations have been used to predict the binding modes of these compounds within the active sites of their target proteins. This provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity.

-

In Silico ADMET Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives early in the drug discovery process. This helps in prioritizing compounds with favorable pharmacokinetic and safety profiles for further development.

Future Perspectives

The N,N-dimethylpiperidine-4-carboxamide scaffold continues to be a rich source of novel therapeutic agents. Future research directions are likely to focus on:

-

Expansion of the Target Landscape: Exploring the potential of this scaffold against new and emerging biological targets.

-

Fine-Tuning of Pharmacokinetic Properties: Optimizing derivatives to enhance their oral bioavailability, metabolic stability, and tissue distribution.

-

Development of Multi-Target Ligands: Designing single molecules that can modulate multiple targets involved in complex diseases.

-

Application of Novel Synthetic Methodologies: Employing innovative synthetic strategies to access a wider diversity of chemical space around the core scaffold.

References

-

(2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Lawong, A., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(8), 1145-1157.e8. [Link]

-

McCarthy, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

-

Zhang, Y. K., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(9), 105863. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. Molecules, 27(17), 5482. [Link]

-

Sharifi-Rad, J., et al. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(2), 14-29. [Link]

- (2013). Process for preparation of n,n-di substituted carboxamides.

-

Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]

-

McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

-

Vamvakides, A. (2021). Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. [Link]

-

Stadlmann, S., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(23), 7297. [Link]

-

(2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. [Link]

-

Cain, G. A., & Teleha, C. A. (2010). A convenient synthesis of N-Boc-4-formylpiperidine. ResearchGate. [Link]

-

Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239-2249. [Link]

-

(n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. RSC. [Link]

-

Cheung, W. S., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. [Link]

-

Satar, R., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, 19(6), 643-653. [Link]

-

Ok, S., et al. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link]

-

Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]

-

Kogan, M. J., et al. (2012). Neurodegenerative disorders and nanoformulated drug development. Nanomedicine: Nanotechnology, Biology and Medicine, 8(5), 567-583. [Link]

-

Celen, S., et al. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(12), 10436-10449. [Link]

-

Ghorpade, S., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 6(45), 30459-30475. [Link]

- (2016). Method for preparing 4-cyanopiperidine hydrochloride.

Sources

- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurodegenerative disorders and nanoformulated drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neuroscirn.org [neuroscirn.org]

- 14. researchgate.net [researchgate.net]

The Piperidine-4-Carboxamide Scaffold: A Versatile Platform for Modulating Biological Activity

Abstract

The piperidine-4-carboxamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural and physicochemical properties, including a basic nitrogen atom that ensures aqueous solubility and the capacity for diverse substitutions, allow for the precise tuning of pharmacological activity. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of piperidine-4-carboxamide derivatives. We will delve into their roles as potent agents in virology, neuropharmacology, and infectious diseases, supported by mechanistic insights and detailed experimental protocols for their evaluation.

Introduction to a Privileged Scaffold

The piperidine ring is a ubiquitous feature in natural products and synthetic drugs, prized for its conformational flexibility and its ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. When functionalized with a carboxamide group at the 4-position, the resulting scaffold offers a robust platform for creating extensive libraries of compounds with diverse pharmacological profiles. The N,N-dimethyl substitution on the carboxamide, as seen in N,N-dimethylpiperidine-4-carboxamide, represents a simple yet important iteration of this scaffold, providing a baseline for understanding the structure-activity relationships (SAR) across more complex derivatives.

This guide will traverse the chemical synthesis and characterization of this core structure and then expand to a comprehensive overview of the diverse biological activities demonstrated by its more complex analogues, highlighting the scaffold's remarkable versatility.

Physicochemical Properties and Synthesis of N,N-dimethylpiperidine-4-carboxamide

A foundational understanding of the core molecule's properties is essential for appreciating the contributions of further chemical modifications.

Physicochemical Data

The properties of N,N-dimethylpiperidine-4-carboxamide provide a baseline for its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O | |

| Molecular Weight | 156.23 g/mol | |

| Form | Solid | |

| InChI Key | XGABIOSYJHFORX-UHFFFAOYSA-N | |

| PubChem CID | 411689 |

Table 1: Physicochemical properties of N,N-dimethylpiperidine-4-carboxamide.

General Synthetic Approach

While a specific, detailed synthesis for N,N-dimethylpiperidine-4-carboxamide is not extensively published in peer-reviewed literature, a general and reliable method involves the amidation of a piperidine-4-carboxylic acid derivative. The following workflow illustrates a common synthetic route.

This three-step process, involving protection of the piperidine nitrogen, coupling with the desired amine, and subsequent deprotection, is a versatile method for generating a wide range of N-substituted piperidine-4-carboxamides.

Diverse Biological Activities of Piperidine-4-Carboxamide Derivatives

The true power of the piperidine-4-carboxamide scaffold lies in its adaptability. By modifying the substituents on the piperidine nitrogen and the carboxamide, researchers have developed potent modulators of various biological targets.

Antiviral (Anti-HIV) Activity: CCR5 Antagonism

One of the most significant applications of this scaffold is in the development of HIV-1 entry inhibitors. The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter host T-cells. Blocking this receptor is a clinically validated strategy for treating HIV infection.

Mechanism of Action: Piperidine-4-carboxamide derivatives have been designed to act as potent CCR5 antagonists.[1][2][3] These small molecules bind to a transmembrane pocket of the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein, gp120, from engaging with it. This allosteric inhibition effectively blocks the membrane fusion step required for viral entry.[4]

A notable example is TAK-220 , a clinical candidate that incorporates the piperidine-4-carboxamide core.[1] Optimization of this scaffold led to compounds with high binding affinity and potent inhibition of HIV-1 replication.[1]

| Compound | Target | Activity | IC₅₀ / EC₅₀ | Reference |

| TAK-220 (5m) | CCR5 | CCR5 Binding Affinity | 3.5 nM | [1] |

| CCR5 | HIV-1 Membrane Fusion | 0.42 nM | [1] | |

| HIV-1 | Antiviral Activity (PBMCs) | 1.1 nM | [1] | |

| Compound 16g | CCR5 | CCR5 Inhibition | 25.73 nM | [2] |

| HIV-1 | Antiviral Activity | 73.01 nM | [2] |

Table 2: Anti-HIV activity of selected piperidine-4-carboxamide derivatives.

Neuropharmacological Applications

The piperidine scaffold is a classic component of many central nervous system (CNS) active drugs. Its derivatives have been explored for their potential in treating depression, cognitive disorders, and pain.

-

Monoamine Reuptake Inhibition: Derivatives of 4-benzylpiperidine carboxamide have been synthesized and evaluated as dual serotonin (SERT) and norepinephrine (NET) reuptake inhibitors, a common mechanism for antidepressant drugs.[5] Further modifications have led to the development of triple reuptake inhibitors, which also target the dopamine transporter (DAT).[6] The structure-activity relationship studies in this area are sophisticated, with the length of a linker and the nature of aromatic substituents determining the selectivity for each transporter.[6][7]

-

Enzyme Inhibition for Alzheimer's Disease: The piperidine-4-carboxamide scaffold has been identified as a promising starting point for designing inhibitors of secretory glutaminyl cyclase (sQC).[8][9] Overexpression of sQC in the brains of Alzheimer's patients leads to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ), which seeds the aggregation of amyloid plaques.[8] A novel sQC inhibitor, Cpd-41, which features the piperidine-4-carboxamide moiety, was discovered through virtual screening and demonstrated an IC₅₀ of 34 μM.[8][9]

Antiparasitic (Antimalarial) Activity

Drug resistance in malaria is a pressing global health issue, necessitating the discovery of new therapeutic targets and chemical scaffolds. The Plasmodium falciparum proteasome is an essential enzyme complex for parasite survival and has emerged as a viable drug target.

Recently, a piperidine carboxamide, SW042 , was identified through phenotypic screening to have potent anti-malarial activity.[10][11][12][13] Subsequent studies revealed that this class of compounds acts as species-selective, reversible inhibitors of the Pf20Sβ5 active site of the parasite's proteasome.[10] A potent analog, SW584 , was effective in a mouse model of malaria and showed a low propensity for resistance development.[11]

| Compound | Target | Activity | EC₅₀ (Pf 3D7) | Reference |

| SW042 | P. falciparum | Anti-malarial | 0.14 - 0.19 µM | [10] |

| SW584 | Pf20Sβ5 Proteasome | Pfβ5 Inhibition | - | [11] |

Table 3: Antimalarial activity of piperidine carboxamide proteasome inhibitors.

Experimental Protocols: A Self-Validating System

The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental design. Here, we provide detailed protocols for two fundamental assays used to characterize compounds like piperidine-4-carboxamide derivatives.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is crucial for determining the therapeutic window of a potential drug.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the piperidine-4-carboxamide test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

-